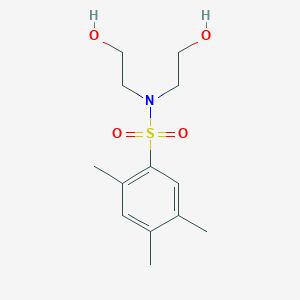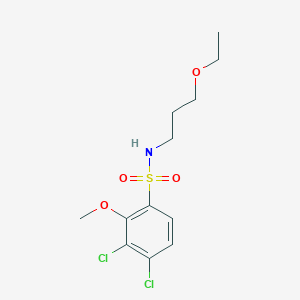![molecular formula C13H17BrN2O4S B273201 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether, also known as ABP-700, is a chemical compound that has been extensively studied for its potential use as an anesthetic agent. This compound belongs to the class of sulfonamide compounds and has a molecular weight of 432.36 g/mol. ABP-700 has been found to have unique properties that make it an attractive candidate for use in clinical anesthesia.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is not fully understood. However, it is believed that 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether exerts its anesthetic effects by interacting with specific receptors in the central nervous system. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to bind to the GABA-A receptor, which is a major inhibitory receptor in the brain. This binding results in the enhancement of GABAergic neurotransmission, leading to the induction of anesthesia.
Biochemical and Physiological Effects:
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to produce a number of biochemical and physiological effects. In preclinical studies, 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to produce dose-dependent reductions in heart rate, blood pressure, and respiratory rate. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has also been found to have a minimal effect on the electroencephalogram (EEG) activity, indicating that it produces a state of anesthesia without causing significant changes in brain activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is its rapid onset of action and short duration of action, which makes it ideal for use in clinical anesthesia. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has also been found to have a favorable cardiovascular and respiratory safety profile, which makes it a safer alternative to other anesthetic agents. However, one of the limitations of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether is its limited solubility, which can make it difficult to administer in certain clinical settings.
Direcciones Futuras
There are several future directions for the study of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether. Another area of research is the investigation of the pharmacokinetic and pharmacodynamic properties of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether in humans. Additionally, the potential use of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether in combination with other anesthetic agents is an area of interest for future research. Finally, the development of new formulations of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether that improve its solubility and ease of administration is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether involves a multi-step process that begins with the reaction of 4-bromoanisole with sodium hydride to form 4-bromoanisole sodium salt. This is followed by the reaction of the sodium salt with N-(4-chlorobenzoyl)piperazine to form 2-(4-chlorobenzoyl)-4-bromoanisole. The final step involves the reaction of 2-(4-chlorobenzoyl)-4-bromoanisole with sulfamide to form 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether.
Aplicaciones Científicas De Investigación
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been extensively studied for its potential use as an anesthetic agent. In preclinical studies, 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has been found to produce rapid and reversible anesthesia with minimal cardiovascular and respiratory side effects. 2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether has also been found to have a faster onset of action and a shorter duration of action compared to other anesthetic agents currently in use.
Propiedades
Nombre del producto |
2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether |
|---|---|
Fórmula molecular |
C13H17BrN2O4S |
Peso molecular |
377.26 g/mol |
Nombre IUPAC |
1-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H17BrN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)13-9-11(14)3-4-12(13)20-2/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
WHEDGQMIZHNWHU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canónico |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















